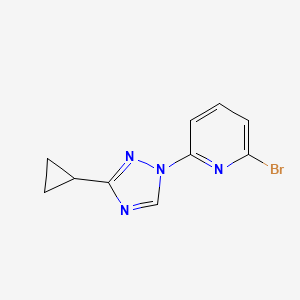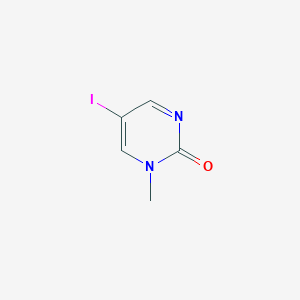
2,4-Dichloro-5-(1H-imidazol-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-5-(1H-imidazol-2-yl)pyridine is a heterocyclic compound that contains both pyridine and imidazole rings. The presence of these rings makes it a versatile molecule with potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its two chlorine atoms at positions 2 and 4 on the pyridine ring and an imidazole group at position 5.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(1H-imidazol-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichloropyridine and imidazole derivatives.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. Common solvents include polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalysts: Catalysts such as palladium or copper salts are often used to facilitate the coupling reactions between the pyridine and imidazole rings.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain high purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
化学反応の分析
Types of Reactions
2,4-Dichloro-5-(1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The imidazole ring can engage in coupling reactions with other aromatic or heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
科学的研究の応用
2,4-Dichloro-5-(1H-imidazol-2-yl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,4-Dichloro-5-(1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. The compound’s effects are mediated through these interactions, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
2,4-Dichloro-5-(1H-imidazol-2-yl)benzene: Similar structure but with a benzene ring instead of pyridine.
2,4-Dichloro-5-(1H-imidazol-2-yl)thiazole: Contains a thiazole ring instead of pyridine.
2,4-Dichloro-5-(1H-imidazol-2-yl)quinoline: Features a quinoline ring in place of pyridine.
Uniqueness
2,4-Dichloro-5-(1H-imidazol-2-yl)pyridine is unique due to the combination of pyridine and imidazole rings, which imparts distinct chemical and biological properties
特性
分子式 |
C8H5Cl2N3 |
|---|---|
分子量 |
214.05 g/mol |
IUPAC名 |
2,4-dichloro-5-(1H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C8H5Cl2N3/c9-6-3-7(10)13-4-5(6)8-11-1-2-12-8/h1-4H,(H,11,12) |
InChIキー |
MNWPLGTWCXIGSA-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N1)C2=CN=C(C=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


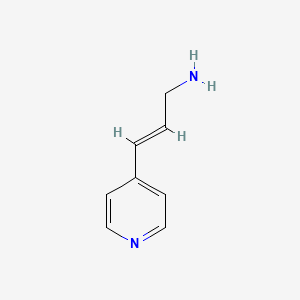
![Thieno[3,4-b]thiophen-2-yl acetate](/img/structure/B11777372.png)
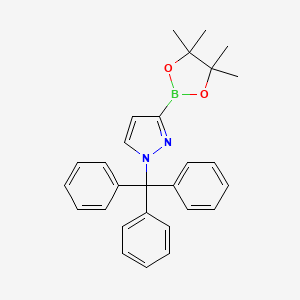
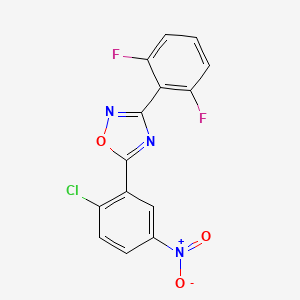
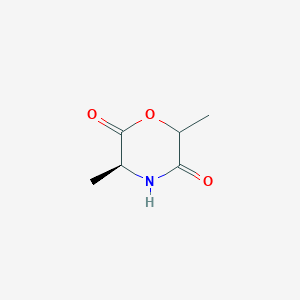
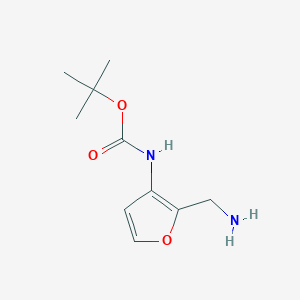
![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B11777389.png)
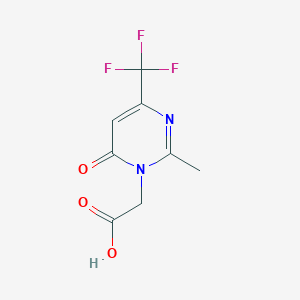
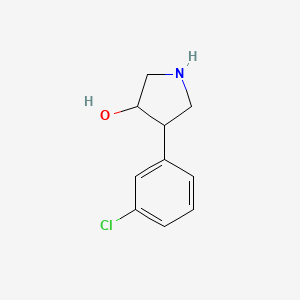
![3-amino-N-(2,5-dichlorophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777410.png)
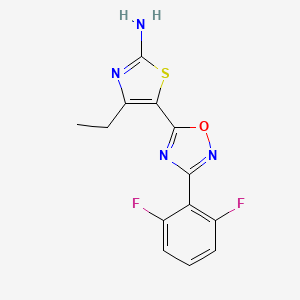
![3-amino-N-(3-chlorophenyl)-6-(4-chlorophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777418.png)
